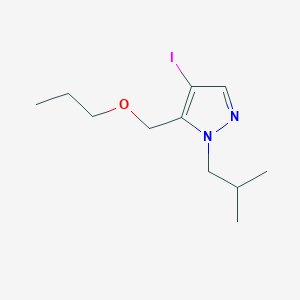
4-Amino-1,1,1-trifluorobutan-2-ol
Descripción general
Descripción
4-Amino-1,1,1-trifluorobutan-2-ol is a chemical compound with the molecular formula C4H8F3NO . It has a molecular weight of 143.11 . The compound is solid in its physical form .
Synthesis Analysis
The synthesis of 4-Amino-1,1,1-trifluorobutan-2-ol involves several steps. One method involves the use of triethylamine in dichloromethane . Another method involves the use of lithium aluminium tetrahydride in diethyl ether . Yet another method involves the use of sodium tetrahydroborate and nickel dichloride in N,N-dimethyl-formamide at 20℃ .Molecular Structure Analysis
The InChI code for 4-Amino-1,1,1-trifluorobutan-2-ol is 1S/C4H8F3NO/c5-4(6,7)3(9)1-2-8/h3,9H,1-2,8H2 . This code provides a unique representation of the molecule’s structure.Chemical Reactions Analysis
The chemical reactions involving 4-Amino-1,1,1-trifluorobutan-2-ol are complex and varied. For instance, it can react with triethylamine in dichloromethane . It can also react with lithium aluminium tetrahydride in diethyl ether , or with sodium tetrahydroborate and nickel dichloride in N,N-dimethyl-formamide at 20℃ .Physical And Chemical Properties Analysis
4-Amino-1,1,1-trifluorobutan-2-ol is a solid compound . It has a molecular weight of 143.11 . The compound’s InChI code is 1S/C4H8F3NO/c5-4(6,7)3(9)1-2-8/h3,9H,1-2,8H2 , which provides information about its molecular structure.Aplicaciones Científicas De Investigación
Oxazoline-Oxazinone Oxidative Rearrangement
- Research has achieved stereoselective syntheses of valuable fluorinated amino acids starting from 4,4,4-trifluoro-3-methylbutanoic acid. This process involves a transformation to a chiral oxazoline and an oxidative rearrangement to dihydro-2H-oxazinone, followed by hydrogenation and hydrolysis. This method synthesizes amino acids such as (2S,3S)-4,4,4-trifluorovaline and (2S,4S)-5,5,5-trifluoroleucine, useful in various applications (Pigza, Quach, & Molinski, 2009).
Fluorinated Proline Amino Acids for NMR Applications
- The synthesis of (2S,4R)- and (2S,4S)-perfluoro-tert-butyl 4-hydroxyproline as Fmoc-, Boc-, and free amino acids has been reported. These amino acids were incorporated into model peptides, showing distinct conformational preferences and were detected sensitively by 19F NMR. This suggests their use in probes and medicinal chemistry (Tressler & Zondlo, 2014).
Asymmetric Synthesis for Drug Design
- A method for large-scale preparation of enantiomerically pure derivatives of 2-amino-4,4,4-trifluorobutanoic acid, as a bioisostere of leucine moiety in drug design, has been developed. This process is crucial for creating specific configurations needed in pharmaceutical applications (Han et al., 2019).
Synthesis of Oligomers for New Foldamers
- The synthesis of oligomers containing trans-(4S,5R)-4-carboxy 5-methyloxazolidin-2-ones was achieved, forming ordered structures. These new classes of pseudoprolines control the formation of specific peptide bonds, significant in peptide and protein research (Lucarini & Tomasini, 2001).
Fluorine in Protein Environments
- The study of fluorinated amino acids, including 4,4,4-trifluoroethylglycine, has been conducted to understand their properties in protein environments. This research is vital for protein engineering, particularly in enhancing structural and pharmacological properties of peptides and proteins (Samsonov et al., 2009).
Propiedades
IUPAC Name |
4-amino-1,1,1-trifluorobutan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8F3NO/c5-4(6,7)3(9)1-2-8/h3,9H,1-2,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRZHVYTYYVVFSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)C(C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
57165-84-1 | |
| Record name | 4-amino-1,1,1-trifluorobutan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-cyclohexyl-2-({3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-methylacetamide](/img/structure/B2769146.png)


![5-(4-Chlorophenyl)-4-(4-(2-methylallyl)piperazin-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B2769151.png)
![5-Chloro-2-[1-[(2-methylphenyl)methyl]piperidin-4-yl]oxypyrimidine](/img/structure/B2769153.png)
![N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B2769154.png)
![N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)cyclopentanecarboxamide](/img/structure/B2769160.png)

![Methyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]propanoate](/img/structure/B2769162.png)

![N-(6-ethoxybenzo[d]thiazol-2-yl)-4-fluoro-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2769164.png)
